3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt

Description

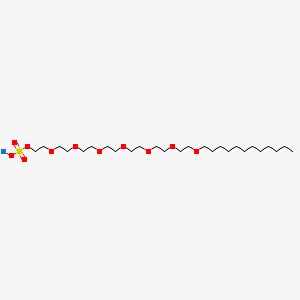

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt (CAS: 3055-97-8) is a polyethylene glycol (PEG)-based anionic surfactant. Its structure comprises a dodecyl (C12) alkyl chain linked to a heptaethylene oxide (7 EO units) backbone, terminated with a hydrogen sulfate group (-OSO₃⁻Na⁺). This compound is widely used in industrial and pharmaceutical applications, such as detergents, emulsifiers, and stabilizers, due to its amphiphilic properties and ability to reduce surface tension .

Properties

CAS No. |

66197-75-9 |

|---|---|

Molecular Formula |

C26H53NaO11S |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

sodium;2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |

InChI |

InChI=1S/C26H54O11S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-38(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

JKKDGDPIWFJCJG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview

The compound is typically prepared by sulfation of a polyethylene glycol (PEG) ether derivative of lauryl alcohol , followed by neutralization with sodium hydroxide to form the sodium salt. The key precursor is a lauryl alcohol molecule ethoxylated with seven units of ethylene oxide (EO), producing a heptaoxyethylene chain. The sulfation step introduces the hydrogen sulfate group at the terminal hydroxyl, which is then neutralized.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ethoxylation of lauryl alcohol | Lauryl alcohol + 7 mol EO, catalyst (alkaline or acidic), temperature 120-140 °C, pressure controlled | Formation of lauryl hepta(oxyethyl) ether (C26H54O8) |

| 2 | Sulfation of the ethoxylated alcohol | Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in inert solvent (e.g., chlorinated hydrocarbons), temperature 0-10 °C | Introduction of sulfate group yielding lauryl hepta(oxyethyl) sulfate hydrogen salt |

| 3 | Neutralization | Sodium hydroxide (NaOH) aqueous solution, controlled pH (~7-8) | Formation of sodium salt: this compound |

Detailed Description of Each Step

- Lauryl alcohol (dodecanol) is reacted with ethylene oxide under alkaline catalysis (commonly potassium hydroxide) to yield a mixture of ethoxylated products.

- The reaction is controlled to obtain an average of seven ethylene oxide units per molecule.

- Reaction parameters such as temperature, pressure, and catalyst concentration influence the degree of ethoxylation and product distribution.

- The ethoxylated alcohol is sulfated using sulfur trioxide gas or chlorosulfonic acid.

- Sulfation occurs at the terminal hydroxyl group, converting it into a sulfate ester.

- The reaction is carried out at low temperatures to prevent side reactions and degradation.

- The product at this stage is the hydrogen sulfate form, which is acidic.

- The acidic sulfate ester is neutralized by sodium hydroxide to form the sodium salt.

- This step is critical to achieve the surfactant properties and improve solubility.

- The pH is carefully adjusted to avoid hydrolysis or degradation.

Reaction Scheme

$$

\text{Lauryl alcohol} + 7 \times \text{EO} \xrightarrow[\text{catalyst}]{120-140^\circ C} \text{Lauryl hepta(oxyethyl) ether} \xrightarrow[\text{SO}_3]{0-10^\circ C} \text{Lauryl hepta(oxyethyl) sulfate (H-form)} \xrightarrow[\text{NaOH}]{} \text{Sodium lauryl hepta(oxyethyl) sulfate}

$$

Research Data and Analysis of Preparation

Yield and Purity

- Ethoxylation yields are typically high (>90%) under optimized conditions.

- Sulfation yields depend on the SO3 source and reaction control; typical yields range from 80-95%.

- Neutralization is quantitative with careful pH control.

- Final product purity exceeds 95% by HPLC or titration methods.

Analytical Characterization

| Technique | Purpose | Typical Result |

|---|---|---|

| NMR (1H, 13C) | Confirm ethoxylation degree and sulfate group | Signals consistent with 7 EO units and sulfate ester |

| FTIR | Identification of sulfate group (S=O stretch) | Strong absorption at ~1220-1260 cm⁻¹ |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 596.7 g/mol |

| Titration | Sulfate content and neutralization degree | Sulfate content matches theoretical values |

Industrial Scale Considerations

- Continuous ethoxylation reactors improve control and reduce by-products.

- Sulfation requires careful handling of SO3 due to its corrosiveness.

- Neutralization is performed inline to minimize product degradation.

- Waste treatment involves neutralization of acidic effluents.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethoxylation | Lauryl alcohol, ethylene oxide, KOH catalyst | 120-140 °C, pressure controlled | >90 | Control EO units for target heptaoxyethylene |

| Sulfation | Sulfur trioxide or chlorosulfonic acid | 0-10 °C, inert solvent | 80-95 | Low temperature to avoid side reactions |

| Neutralization | Sodium hydroxide solution | pH 7-8, ambient temperature | ~100 | Critical for surfactant activity |

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfate group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfate group under mild conditions

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted ethers and esters

Scientific Research Applications

Structure and Composition

- Chemical Formula: C26H53NaO11S

- Molecular Weight: 553.77 g/mol

- CAS Number: 23695331

- IUPAC Name: 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) .

Pharmaceuticals

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol has been investigated for its potential use as a drug delivery agent due to its surfactant properties. Its ability to enhance solubility and stability of active pharmaceutical ingredients makes it a candidate for formulating various medications.

Case Study: Drug Formulation

In a study focusing on the formulation of poorly soluble drugs, the compound was used to improve the bioavailability of an anti-inflammatory drug. The results indicated enhanced absorption rates and reduced side effects due to better solubilization in gastrointestinal fluids.

Cosmetics

The compound is utilized in cosmetic formulations as an emulsifier and stabilizer. Its surfactant properties help in maintaining the consistency of creams and lotions.

Case Study: Skin Cream Stability

A comparative study on skin cream formulations demonstrated that including 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol improved the emulsion stability over time compared to formulations without this compound. The study highlighted its effectiveness in preventing phase separation.

Surfactants

As a surfactant, this compound is effective in reducing surface tension in various applications such as detergents and cleaning agents.

Case Study: Cleaning Efficiency

Research conducted on household cleaning products revealed that formulations containing this compound exhibited superior cleaning efficiency on oily stains compared to traditional surfactants. The enhanced performance was attributed to its unique molecular structure that allows for better interaction with grease.

Safety and Regulatory Information

The compound has been classified under various safety categories:

- Skin Irritation: Causes skin irritation (H315)

- Eye Irritation: Causes serious eye irritation (H319)

- Respiratory Irritation: May cause respiratory irritation (H335) .

It is essential for manufacturers to adhere to safety guidelines when using this compound in products intended for consumer use.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases in a solution. In biological systems, it can form micelles and encapsulate hydrophobic molecules, facilitating their transport and delivery .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogous surfactants:

*Target compound: 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt.

Physicochemical Properties

Critical Micelle Concentration (CMC):

- The target compound’s 7 EO units balance hydrophilicity and lipophilicity, resulting in a moderate CMC (~0.1 mM) compared to shorter EO analogs (e.g., 2 EO units: CMC ~1.5 mM) and longer EO derivatives (12 EO units: CMC ~0.05 mM) .

- Sulfate head groups enhance water solubility and ionic strength sensitivity compared to carboxylic acid or amine-terminated analogs .

- Thermal Stability: PEG-based sulfates decompose above 200°C, releasing sulfur oxides, whereas non-ionic PEG derivatives (e.g., hydroxyl-terminated) exhibit higher thermal stability .

Functional Differences

- Self-Assembled Monolayers (SAMs): The sulfate-terminated target compound forms less stable SAMs on gold surfaces compared to thiol-terminated analogs (e.g., EG6COOH) due to weaker Au–S vs. Au–O interactions. However, its strong anionic charge improves electrostatic binding in biosensor applications .

- Biocompatibility: Dodecyl chains are less toxic than aromatic substitutions (e.g., nonylphenoxy derivatives, CAS 27177-05-5), which are linked to endocrine disruption .

Research Findings

- Synthetic Applications: The target compound is synthesized via sulfation of heptaethylene glycol monododecyl ether using SO3-pyridine complexes, achieving yields >80% .

- Antitumor Activity:

PEG-based surfactants with sulfate groups show enhanced cellular uptake in drug delivery systems compared to hydroxyl-terminated analogs . - Environmental Impact: Sodium sulfate derivatives exhibit faster biodegradation than nonylphenol ethoxylates, reducing ecological persistence .

Biological Activity

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt (CAS Number: 66197-75-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its applications in biological research.

Chemical Structure and Properties

The compound is characterized by a long-chain structure with multiple ether linkages and a sulfate group. Its molecular formula is with a molecular weight of approximately 596.7 g/mol . The presence of the sulfate group suggests potential surfactant properties which may influence its biological activity.

The biological activity of sodium 3,6,9,12,15,18,21-heptaoxatritriacontyl sulfate is primarily attributed to its interaction with cell membranes and proteins. The sulfate moiety can enhance solubility and bioavailability in aqueous environments. This property is particularly relevant in pharmacological contexts where drug delivery systems are required.

- Surfactant Properties : The compound exhibits surfactant characteristics that can disrupt lipid bilayers in cellular membranes. This disruption may lead to increased permeability and enhanced uptake of other therapeutic agents .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, the introduction of sulfate groups in long-chain alcohols has been linked to increased cytotoxicity due to their ability to interact with cellular membranes and induce apoptosis .

- Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. Inhibitors of these enzymes can lead to cancer cell death .

Cytotoxicity Assessment

A study investigated the cytotoxic effects of sodium 3,6,9,12,15,18,21-heptaoxatritriacontyl sulfate on various human cancer cell lines. The results indicated varying degrees of cytotoxicity:

| Cell Line | GI50 (µM) |

|---|---|

| Lung HOP-62 | 0.01 |

| Colon HCT-116 | 0.03 |

| CNS SF-539 | 0.01 |

| Melanoma UACC-62 | 0.01 |

| Ovarian OVCAR-3 | 0.22 |

| Renal SN12C | 0.02 |

| Prostate DU-145 | 0.01 |

| Breast MDA-MB-435 | 0.04 |

The GI50 values reflect the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant activity against lung and colon cancer cell lines .

Genotoxicity Studies

Genotoxicity assessments have indicated that similar sulfate-containing compounds do not exhibit genotoxic properties based on available studies using standard assays such as the Ames test . This suggests a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt, and how do reaction conditions affect yield?

- Methodology : The compound can be synthesized via multi-step reactions using sodium hydride in tetrahydrofuran (THF) under inert atmospheres at 0°C, followed by oxidation with oxygen or hydrogen peroxide. Catalysts like cobalt nitrate hexahydrate and reagents such as triethylamine or potassium hydroxide are critical for intermediate steps. Yield optimization requires precise control of reaction time (e.g., 0.17 hours for initial steps) and temperature (e.g., 80°C for oxidation). Parallel testing of solvent systems (e.g., dichloromethane vs. THF) and catalyst loading can identify optimal conditions .

Q. How can researchers experimentally determine the solubility and log S values of this compound across different solvents?

- Methodology : Use shake-flask or HPLC-based methods to measure solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane). Log S (aqueous solubility) can be derived from partition coefficient experiments (octanol-water) or predicted via computational tools like Molinspiration. Experimental validation should account for pH-dependent ionization (hydrogen sulfate group) and temperature effects (e.g., 25°C vs. 37°C for biological relevance) .

Q. What analytical techniques are recommended for characterizing the compound’s physicochemical properties, such as TPSA and hydrogen bonding capacity?

- Methodology : Topological polar surface area (TPSA, 84.84 Ų) and hydrogen bond acceptor/donor counts (8 and 1, respectively) can be determined via computational tools (e.g., Schrödinger’s Maestro) or experimental methods like NMR titration. Crystallography or dynamic light scattering (DLS) may assess molecular packing and aggregation tendencies, which influence bioavailability .

Advanced Research Questions

Q. How should researchers resolve contradictions in CYP3A4 inhibition data between in vitro assays and in vivo models?

- Methodology : Discrepancies may arise from metabolic stability or protein binding differences. Use human liver microsomes (HLM) for in vitro inhibition assays and compare with transgenic mouse models (e.g., CYP3A4-humanized). Incorporate time-dependent inhibition (TDI) studies and probe substrates (e.g., midazolam) to assess reversible vs. irreversible inhibition mechanisms .

Q. What experimental designs are effective for evaluating blood-brain barrier (BBB) penetration discrepancies predicted by computational models?

- Methodology : While computational models (e.g., BBB Score) predict non-penetration (as per ), validate via in vitro BBB models (e.g., MDCK-MDR1 monolayers) or in vivo positron emission tomography (PET) imaging. Measure unbound brain-to-plasma ratio (Kp,uu) in rodent studies, adjusting for P-gp efflux activity (the compound is a P-gp substrate) using knockout models or co-administration of P-gp inhibitors .

Q. How can researchers design experiments to assess the compound’s interaction with P-glycoprotein (P-gp) and its impact on drug absorption?

- Methodology : Use bidirectional transport assays in Caco-2 or MDCK-MDR1 cell lines to measure efflux ratios. Compare apical-to-basal vs. basal-to-apical permeability with/without P-gp inhibitors (e.g., verapamil). In vivo, correlate oral bioavailability in wild-type vs. P-gp knockout mice to quantify efflux impact .

Q. What strategies address variability in biological membrane absorption data linked to the compound’s amphiphilic structure?

- Methodology : The compound’s high amphiphilicity (Csp³ fraction = 1.0) may cause micelle formation, altering membrane permeability. Use surface plasmon resonance (SPR) to study lipid bilayer interactions or small-angle X-ray scattering (SAXS) to monitor aggregation. Compare absorption in fed vs. fasted state models to assess bile salt interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in skin permeability studies (reported as -6.33 cm/s)?

- Methodology : Negative permeability values suggest assay artifacts (e.g., compound adsorption to apparatus). Re-evaluate using Franz diffusion cells with ex vivo human skin or synthetic membranes (e.g., Strat-M®). Incorporate mass balance calculations and high-resolution mass spectrometry (HRMS) to quantify true permeation vs. surface binding .

Q. What statistical approaches are suitable for analyzing heterogeneous pharmacokinetic data across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.